![molecular formula C11H17N5NaO13P3 B13826279 sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate](/img/structure/B13826279.png)
sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate is a complex organic molecule. It features a purine base (adenine) attached to a ribose sugar, which is further linked to a series of phosphoryl groups. This structure is characteristic of nucleotides, which are the building blocks of nucleic acids like DNA and RNA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate typically involves multiple steps:
Formation of the Purine Base: The purine base (adenine) can be synthesized through a series of reactions starting from simpler organic molecules like formamide.
Attachment to Ribose Sugar: The adenine is then attached to a ribose sugar through a glycosidic bond. This step often involves protecting groups to ensure selective reactions.
Phosphorylation: The ribose-adenine compound is then phosphorylated using phosphorylating agents like phosphorus oxychloride (POCl3) under controlled conditions to form the triphosphate structure.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as using enzymes to catalyze the formation of the nucleotide from simpler precursors. This approach can be more efficient and environmentally friendly compared to traditional chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the purine base and the ribose sugar.
Substitution Reactions: The phosphoryl groups can participate in substitution reactions, where one phosphoryl group is replaced by another.
Hydrolysis: The compound can be hydrolyzed to break the glycosidic bond between the adenine and ribose, or the phosphoester bonds between the phosphoryl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Phosphoryl chloride (POCl3), thionyl chloride (SOCl2)
Hydrolysis Conditions: Acidic or basic conditions, often using hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products
Oxidation: Oxidized forms of the purine base or ribose
Reduction: Reduced forms of the purine base or ribose
Substitution: Various phosphorylated derivatives
Hydrolysis: Adenine, ribose, and inorganic phosphate
Aplicaciones Científicas De Investigación
Chemistry
Nucleotide Analogs: Used in the synthesis of nucleotide analogs for studying DNA and RNA synthesis and function.
Biochemical Probes: Utilized as probes in biochemical assays to study enzyme activities and interactions.
Biology
Genetic Research: Employed in genetic research to study the mechanisms of DNA replication, transcription, and translation.
Cell Signaling: Investigated for its role in cell signaling pathways, particularly those involving cyclic nucleotides.
Medicine
Antiviral Agents: Explored as potential antiviral agents due to their ability to interfere with viral replication.
Cancer Research: Studied for their potential use in cancer therapy, particularly in targeting rapidly dividing cells.
Industry
Biotechnology: Used in various biotechnological applications, including the production of genetically modified organisms (GMOs) and the development of new biopharmaceuticals.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with enzymes and other proteins involved in nucleic acid metabolism. It can act as a substrate or inhibitor for enzymes like DNA polymerases, RNA polymerases, and kinases. These interactions can affect processes like DNA replication, RNA transcription, and signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine Triphosphate (ATP): A similar nucleotide with three phosphoryl groups, widely known for its role in cellular energy transfer.
Guanosine Triphosphate (GTP): Another nucleotide with a similar structure, involved in protein synthesis and signal transduction.
Uniqueness
The uniqueness of sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate lies in its specific structure and the presence of multiple phosphoryl groups, which can confer unique biochemical properties and interactions compared to other nucleotides.
Propiedades
Fórmula molecular |
C11H17N5NaO13P3 |
|---|---|
Peso molecular |
543.19 g/mol |
Nombre IUPAC |
sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C11H18N5O13P3.Na/c12-11-14-8-5(9(19)15-11)13-2-16(8)10-7(18)6(17)4(28-10)1-27-32(25,26)29-31(23,24)3-30(20,21)22;/h2,4,6-7,10,17-18H,1,3H2,(H,23,24)(H,25,26)(H2,20,21,22)(H3,12,14,15,19);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 |
Clave InChI |
YOEHKDLTPSPVAA-MCDZGGTQSA-M |
SMILES isomérico |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(CP(=O)(O)[O-])O)O)O)N=C(NC2=O)N.[Na+] |
SMILES canónico |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)[O-])O)O)O)N=C(NC2=O)N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol iodide hydroiodide](/img/structure/B13826204.png)
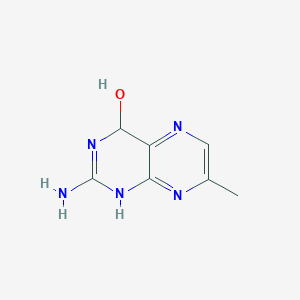
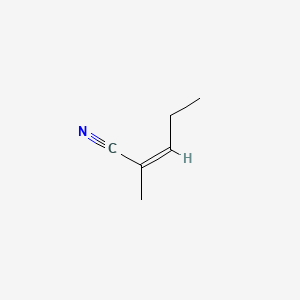
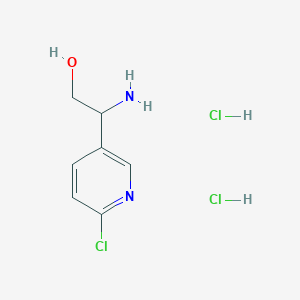
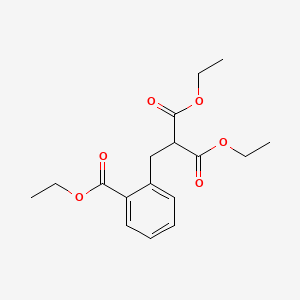
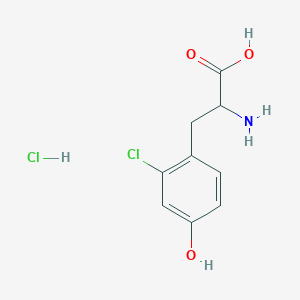
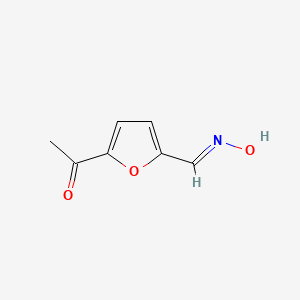

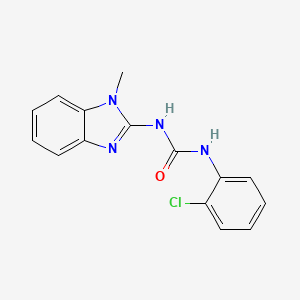
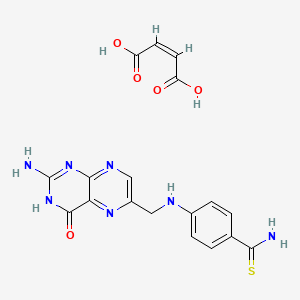
![N-(6-Chloro-1H-benzo[D]imidazol-2-YL)acetamide](/img/structure/B13826263.png)
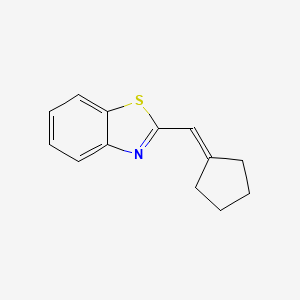
![9-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-amine](/img/structure/B13826277.png)
